2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introducing the phenoxy and ethanone groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Automation: Employing automated systems for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form quinoline N-oxides.
Reduction: Reducing agents can convert it to dihydroquinoline derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core features.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C27H29NO2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-phenoxy-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C27H29NO2/c1-20-15-16-24-23(17-20)27(4,21-11-7-5-8-12-21)19-26(2,3)28(24)25(29)18-30-22-13-9-6-10-14-22/h5-17H,18-19H2,1-4H3 |
InChI Key |
ZGLJBZJRSYDVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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